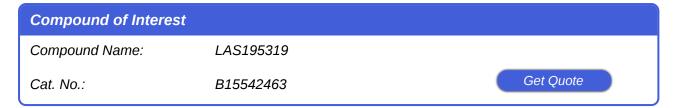


Benchmarking LAS195319 Against Known Cancer Therapeutics: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational PI3K δ inhibitor, **LAS195319**, against established cancer therapeutics that target the phosphoinositide 3-kinase (PI3K) pathway. The information presented is intended to offer a comprehensive overview of their biochemical selectivity, clinical efficacy in relevant hematological malignancies, and the experimental methodologies used for their evaluation.

Introduction to LAS195319 and Comparator PI3K Inhibitors

LAS195319 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). While initially investigated for inflammatory respiratory diseases, its mechanism of action holds significant relevance in oncology, particularly in B-cell malignancies where the PI3K δ signaling pathway is a critical driver of cell proliferation and survival.

This guide benchmarks **LAS195319** against four FDA-approved cancer therapeutics that also target the PI3K pathway:

- Idelalisib (Zydelig®): A selective PI3K δ inhibitor.
- Duvelisib (Copiktra®): A dual inhibitor of PI3Kδ and PI3Ky.



- Umbralisib (Ukoniq®): An inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε). (Note: Umbralisib was voluntarily withdrawn from the market in 2022 due to safety concerns in certain clinical trials).[1]
- Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency and clinical efficacy of **LAS195319** and the comparator drugs.

Table 1: Biochemical Potency and Isoform Selectivity

(IC50, nM)

Compo	ΡΙ3Κα	РІЗКβ	РІЗКу	ΡΙ3Κδ	Fold Selectiv ity (δ vs α)	Fold Selectiv ity (δ vs β)	Fold Selectiv ity (δ vs y)
LAS1953 19	1,900	10	36	0.5	3,800x	20x	72x
Idelalisib	8,600	4,000	2,100	19	~453x	~211x	~111x
Duvelisib	1,602	85	27.4	2.5	~641x	34x	~11x
Umbralisi b	>10,000	2,360	1,090	22.2	>450x	~106x	~49x
Copanlisi b	0.5	3.7	6.4	0.7	0.7x	5.3x	9.1x

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from publicly available sources.

Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)



Therapeutic	Trial Name/Identifier	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	
Idelalisib	Study 101-09 (NCT01282424)	57%[2][3][4]	11 months[2][4]	
Duvelisib	DYNAMO (NCT01882803)	42%[1][3]	9.5 months	
Umbralisib	UNITY-NHL (NCT02793583)	43%[5][6]	10.6 months[7][8]	
CHRONOS-1 (NCT01660451)		59%[9][10][11]	11.2 months[9][11]	
LAS195319	N/A	Not available	Not available	

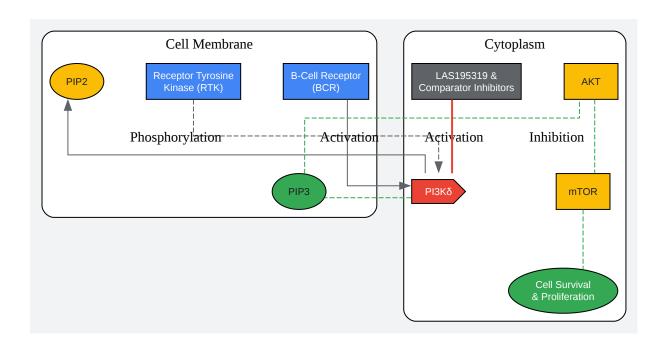
Table 3: Clinical Efficacy in Relapsed/Refractory Chronic

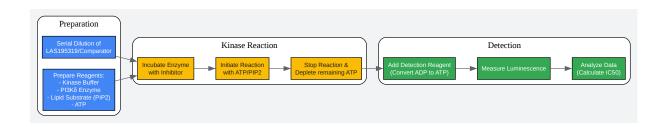
Lymphocytic Leukemia (CLL)

Trial Therapeutic Name/Identifier		Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Idelalisib + Rituximab	Study 116 (NCT01539512)	81%	Not Reached (vs. 5.5 months for Placebo + Rituximab)[2]
Duvelisib	DUO (NCT02004522)	78%	13.3 months (vs. 9.9 months for Ofatumumab)[12]
Umbralisib	UNITY-CLL (NCT026112311)	52% (in BTKi/PI3Ki intolerant)	23.5 months[13]
Copanlisib N/A		Not extensively studied in CLL	Not available
LAS195319 N/A		Not available	Not available



Mandatory Visualizations PI3K Signaling Pathway and Inhibition





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